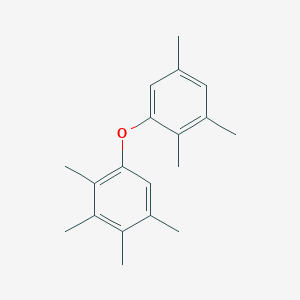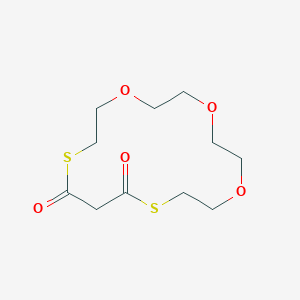
Trimethyl 11,11',11''-boranetriyltriundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 11,11’,11’'-boranetriyltriundecanoate: is a complex organoboron compound characterized by its unique structure, which includes three trimethylborane groups attached to an undecanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 11,11’,11’'-boranetriyltriundecanoate typically involves the reaction of trimethylborane with an appropriate undecanoate precursor. One common method involves the reaction of trimethylaluminium in hexane with boron tribromide in dibutyl ether as a solvent . This method yields a high purity product with a 98% yield. Other methods include reacting tributyl borate with trimethylaluminium chloride or potassium tetrafluoroborate with trimethylaluminium .
Industrial Production Methods
Industrial production of Trimethyl 11,11’,11’'-boranetriyltriundecanoate often involves large-scale reactions using similar methods as described above. The choice of method depends on the desired purity and yield, as well as the availability of reagents. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 11,11’,11’'-boranetriyltriundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a solvent.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Boronic acids and esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl 11,11’,11’'-boranetriyltriundecanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trimethyl 11,11’,11’'-boranetriyltriundecanoate involves its ability to interact with various molecular targets through its boron atoms. The compound can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, it can deliver boron atoms to specific cells, making it useful in therapies like BNCT .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylborane: A simpler compound with similar reactivity but lacks the undecanoate backbone.
Trimethylsilyl compounds: Share the trimethyl group but have silicon instead of boron, leading to different reactivity and applications.
Boronic acids and esters: Similar in their boron content but differ in structure and specific applications.
Uniqueness
Trimethyl 11,11’,11’'-boranetriyltriundecanoate is unique due to its combination of trimethylborane groups and an undecanoate backbone, which provides distinct reactivity and potential applications in various fields. Its ability to form stable complexes and deliver boron atoms to specific targets makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
63399-92-8 |
|---|---|
Fórmula molecular |
C36H69BO6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
methyl 11-bis(11-methoxy-11-oxoundecyl)boranylundecanoate |
InChI |
InChI=1S/C36H69BO6/c1-41-34(38)28-22-16-10-4-7-13-19-25-31-37(32-26-20-14-8-5-11-17-23-29-35(39)42-2)33-27-21-15-9-6-12-18-24-30-36(40)43-3/h4-33H2,1-3H3 |
Clave InChI |
IXTOTYVHHVDYGQ-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCCCCCCCC(=O)OC)(CCCCCCCCCCC(=O)OC)CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


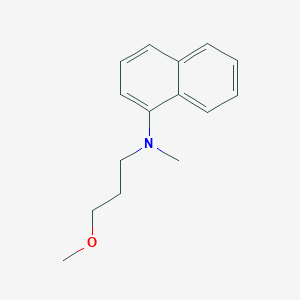
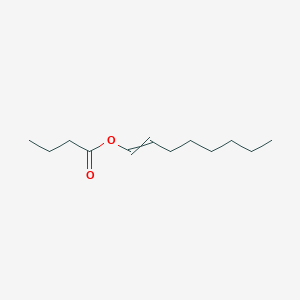


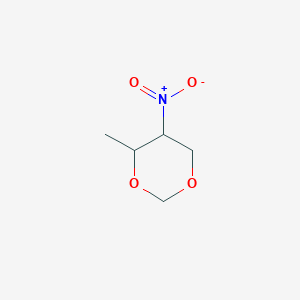
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
